2-(4-bromo-2-chlorophenoxy)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}acetamide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include halogenation, nucleophilic substitution, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)acetic acid
- 2-(4-bromo-2-chlorophenoxy)ethanol
- 2-(4-bromo-2-chlorophenoxy)propionic acid
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20BrClN2O2S |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]acetamide |
InChI |
InChI=1S/C17H20BrClN2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24) |
InChI Key |
VXSCOHMEIXIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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